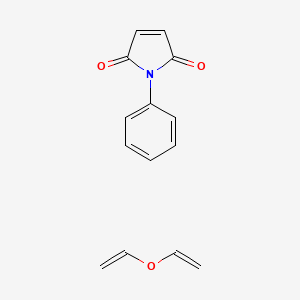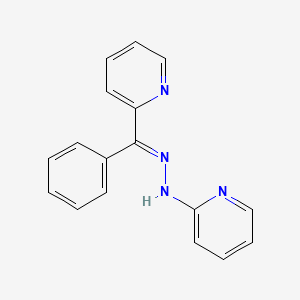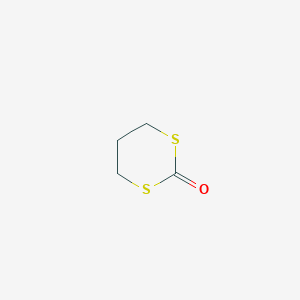
1,3-Dithian-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithian-2-one: is an organosulfur compound with the molecular formula C4H6OS2 . It is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dithian-2-one can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . Another method includes the radical addition of xanthates to alkenes possessing a suitably located leaving group, followed by base-mediated hydrolysis and oxidation .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithian-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
1,3-Dithian-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dithian-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the ring can participate in nucleophilic attacks, while the oxygen atom can stabilize positive charges, facilitating various transformations. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1,3-Dithiolane: Another six-membered ring compound with two sulfur atoms but without the oxygen atom.
1,4-Dithiane: A similar compound with sulfur atoms at different positions in the ring.
Uniqueness: 1,3-Dithian-2-one is unique due to the presence of both sulfur and oxygen atoms in the ring, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
Propriétés
Numéro CAS |
35345-24-5 |
|---|---|
Formule moléculaire |
C4H6OS2 |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
1,3-dithian-2-one |
InChI |
InChI=1S/C4H6OS2/c5-4-6-2-1-3-7-4/h1-3H2 |
Clé InChI |
IJGQKVYZXRBBMV-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


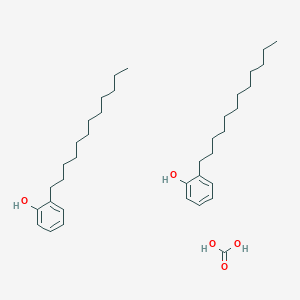
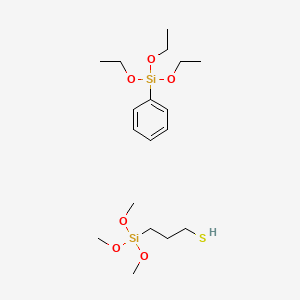
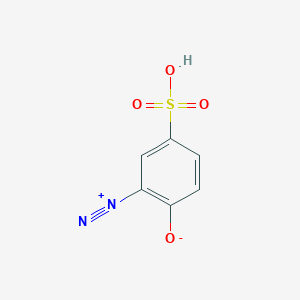
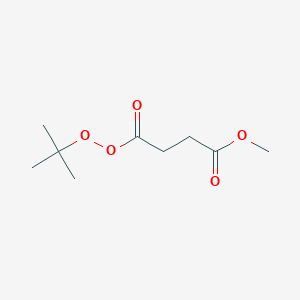
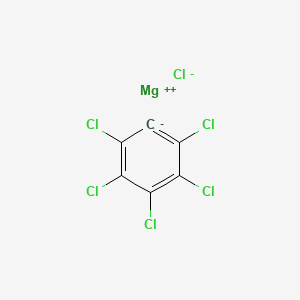
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
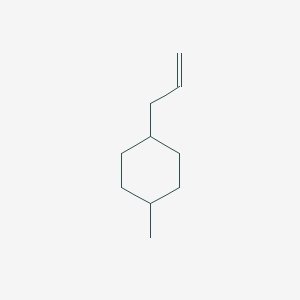
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
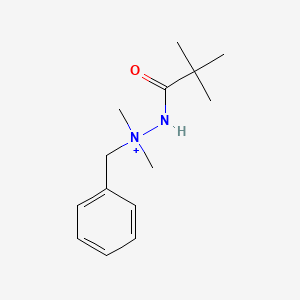
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
